molecular formula C9H9NO2 B13139148 Benzene, 1-(1-methylethenyl)-2-nitro- CAS No. 60249-97-0

Benzene, 1-(1-methylethenyl)-2-nitro-

Cat. No.: B13139148
CAS No.: 60249-97-0
M. Wt: 163.17 g/mol
InChI Key: AXBMADGEFGKTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(1-methylethenyl)-2-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where a nitro group (NO2) and an isopropenyl group (CH2=C(CH3)-) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethenyl)-2-nitro- typically involves the nitration of isopropenylbenzene (also known as α-methylstyrene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction: Isopropenylbenzene is treated with a nitrating mixture (HNO3/H2SO4) at a temperature range of 0-5°C to yield Benzene, 1-(1-methylethenyl)-2-nitro-.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(1-methylethenyl)-2-nitro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methylethenyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro and isopropenyl groups direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2/Pd-C, SnCl2/HCl.

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Benzene, 1-(1-methylethenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethenyl)-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The isopropenyl group can also participate in metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Isopropenylbenzene (α-methylstyrene): Lacks the nitro group, making it less reactive in certain chemical reactions.

    Nitrobenzene: Lacks the isopropenyl group, resulting in different chemical and biological properties.

    Benzene, 1-(1-methylethenyl)-3-nitro-: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.

Uniqueness

Benzene, 1-(1-methylethenyl)-2-nitro- is unique due to the presence of both the nitro and isopropenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry.

Biological Activity

Benzene, 1-(1-methylethenyl)-2-nitro- (commonly referred to as 2-nitrotoluene) is an aromatic compound with significant biological implications. This article explores its biological activity, focusing on its mechanisms of action, potential health effects, and applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C9_9H9_9N2_2O2_2
  • CAS Number : 1830-68-8
  • Molecular Weight : 163.18 g/mol

The compound features a nitro group (-NO2_2) and a methylethenyl group, which influence its reactivity and biological interactions.

The biological activity of 2-nitrotoluene is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to potential genotoxic effects.
  • Electrophilic Substitution : The compound can undergo electrophilic substitution reactions due to the presence of the benzene ring, although the nitro group acts as a deactivating group, directing substitutions to the meta position .
  • Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to generate ROS, which can lead to oxidative stress and damage to cellular components .

Toxicity and Carcinogenicity

Research indicates that 2-nitrotoluene has potential carcinogenic effects. It has been classified as a Category 2 carcinogen in Australia, suggesting it may cause cancer in humans based on animal studies . Key findings include:

  • Genotoxicity : Studies have shown that exposure to 2-nitrotoluene can lead to gene mutations in laboratory animals, indicating its mutagenic potential .
  • Tumorigenesis : Increased incidences of tumors have been observed in rodents exposed to this compound, particularly affecting the lungs and liver .

Case Studies

  • Animal Studies : In a study involving B6C3F1 mice, exposure to varying concentrations of 2-nitrotoluene resulted in significant tumor development, particularly malignant mesotheliomas at higher doses .
  • Human Health Assessments : The Government of Canada conducted assessments revealing that while general population exposure is low due to industrial usage, potential risks exist for workers handling the substance .

Applications in Research and Industry

Despite its toxicological concerns, 2-nitrotoluene has applications in various fields:

  • Chemical Synthesis : It serves as a precursor for synthesizing more complex organic molecules and is utilized in the production of polymers and resins.
  • Pharmacological Studies : Investigated for its anti-inflammatory properties and potential use in drug development due to its ability to inhibit certain biomolecules like COX-2 and iNOS .

Summary of Biological Activities

Activity TypeObservations/Findings
GenotoxicityInduces mutations; classified as a mutagen .
Carcinogenic PotentialAssociated with tumor development in animal models .
Anti-inflammatoryPotential inhibitor of inflammatory mediators like TNF-α .

Properties

CAS No.

60249-97-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6H,1H2,2H3

InChI Key

AXBMADGEFGKTLM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.